5,6-Dihydro-5-azacytidine hydrochloride is a synthetic nucleoside analog derived from 5-azacytidine. It is recognized for its potential role in epigenetic therapy, particularly in the modulation of DNA methylation processes. The compound exhibits hydrolytic stability and reduced cytotoxicity compared to its parent compound, making it a candidate for therapeutic applications in cancer treatment and other diseases associated with aberrant DNA methylation.
5,6-Dihydro-5-azacytidine hydrochloride is classified as a small molecule drug and is primarily investigated within the context of cancer therapeutics. It belongs to the category of DNA methyltransferase inhibitors, which are crucial in the field of epigenetics. The compound is also known by various synonyms, including 2′-deoxy-5,6-dihydro-5-azacytidine and NSC 264880, and is cataloged under DrugBank with the accession number DB17151 .
The synthesis of 5,6-dihydro-5-azacytidine hydrochloride has been achieved through several methods. One notable approach involves the reduction of 5-azacytidine using sodium borohydride in an acidic environment, yielding a product with a reported yield of approximately 67% .
The molecular formula for 5,6-dihydro-5-azacytidine hydrochloride is , with a molecular weight of approximately 246.23 g/mol . Its structure features a saturated pyrimidine ring with an additional nitrogen atom at position C5, which contributes to its unique biochemical properties.
The IUPAC name for this compound is 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,5,6-tetrahydro-1,3,5-triazin-2-one . The structural representation includes multiple functional groups that are critical for its biological activity.
The primary chemical reactions involving 5,6-dihydro-5-azacytidine hydrochloride include its incorporation into nucleic acids and interactions with DNA methyltransferases. As a DNA methylation inhibitor, it competes with cytosine for incorporation into DNA, leading to hypomethylation and subsequent gene reactivation .
In vitro studies have demonstrated that this compound retains antileukemic activity while exhibiting lower toxicity compared to other analogs like 2′-deoxy-5-azacytidine. The compound's ability to inhibit RNA synthesis further contributes to its pharmacological profile .
The mechanism of action for 5,6-dihydro-5-azacytidine hydrochloride primarily involves the inhibition of DNA methyltransferases. By incorporating into DNA in place of cytosine, it disrupts normal methylation patterns which are essential for regulating gene expression. This leads to:
Studies have shown that this compound can induce significant changes in DNA methylation profiles without the high cytotoxicity typically associated with other nucleoside analogs .
The physical properties of 5,6-dihydro-5-azacytidine hydrochloride include:
These properties suggest that the compound has favorable characteristics for biological interactions while maintaining stability under physiological conditions.
5,6-Dihydro-5-azacytidine hydrochloride has been investigated primarily for its potential applications in cancer therapy due to its ability to modulate gene expression through epigenetic mechanisms. It has shown promise in preclinical studies as an effective agent against various types of leukemia and solid tumors by promoting hypomethylation and reactivation of tumor suppressor genes .
Furthermore, ongoing research aims to explore its utility in broader epigenetic therapies beyond oncology, including applications in genetic disorders where abnormal methylation patterns are implicated.
5,6-Dihydro-5-azacytidine hydrochloride (DHAC), formally designated as 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-one hydrochloride, is a structurally modified nucleoside analog. Its molecular formula is C₈H₁₄N₄O₅·HCl, with a base molecular weight of 246.22 g/mol for the free base and 282.68 g/mol for the hydrochloride salt [4] [5]. The compound features a saturated triazine ring resulting from the reduction of the 5,6-bond in the parent 5-azacytidine structure, which significantly alters its chemical reactivity and biological behavior [1] [3].
Structural Features:
Table 1: Key Identifiers of 5,6-Dihydro-5-azacytidine Hydrochloride
Identifier Type | Value |
---|---|
CAS Registry Number | 62488-57-7 (free base) |
PubChem CID | 90057 |
Molecular Formula (Free) | C₈H₁₄N₄O₅ |
Molecular Weight (Free) | 246.22 g/mol |
IUPAC Name | 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-one hydrochloride |
Common Aliases | DHAC, NSC 264880 |
DHAC possesses four chiral centers within its ribose sugar moiety (C1', C2', C3', C4'), all exhibiting defined stereochemistry critical for biological activity. X-ray crystallography and NMR analyses confirm the absolute configuration as 1'R, 2'R, 3'S, 4'R, identical to natural ribonucleosides [2] [4]. This stereospecificity governs molecular recognition by kinases and transporters. The non-planar tetrahydrotriazine ring adopts a flexible half-chair conformation, allowing adaptive binding in enzymatic pockets [5].
Stereochemical Analysis Methods:
Table 2: Chiral Centers and Configurations in DHAC
Chiral Center | Position | Configuration | Functional Role |
---|---|---|---|
C1' | Ribose anomeric | R | Glycosidic bond orientation |
C2' | Ribose | R | Hydrogen bonding with kinases |
C3' | Ribose | S | Solvent interaction |
C4' | Ribose | R | Hydroxymethyl group orientation |
DHAC and 5-azacytidine share the same ribofuranosyl group but exhibit fundamental differences in their heterocyclic bases:
Core Structural Modifications:
Biological Implications:
Table 3: Structural and Functional Comparison with 5-Azacytidine
Property | 5,6-Dihydro-5-azacytidine (DHAC) | 5-Azacytidine |
---|---|---|
Heterocycle Conjugation | Non-aromatic, saturated C5-C6 bond | Aromatic, conjugated system |
Electrophilicity at C6 | Low | High |
Primary Nucleic Acid Target | DNA | RNA (>80%) |
DNMT Inhibition | Weak | Potent |
Aqueous Stability (t₁/₂) | High (hours) | Low (minutes) |
Metabolic Requirement | Phosphorylation to DHAC-dR triphosphate | Phosphorylation to 5-aza-CTP/5-aza-dCTP |
The structural distinction at C5-C6 underpins divergent biological activities: While 5-azacytidine acts primarily as a hypomethylating agent via DNMT1 degradation, DHAC’s activity stems from direct DNA incorporation without significant demethylation, potentially explaining its reduced cytotoxicity in clinical settings [1] [5] [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7